molecular formula C19H20BrN3O2S2 B2740215 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine CAS No. 1015903-27-1

1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine

Cat. No.: B2740215
CAS No.: 1015903-27-1
M. Wt: 466.41
InChI Key: GKLLJTLHDRYYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.

    Ethylthio substitution: The ethylthio group can be introduced by reacting the intermediate with an ethylthiolating agent such as ethylthiol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl and ethylthio groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromobenzyl)-3-(methylthio)-4-tosyl-1H-pyrazol-5-amine: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(4-chlorobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.

    1-(4-bromobenzyl)-3-(ethylthio)-4-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a tosyl group.

Uniqueness

1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S2/c1-3-26-19-17(27(24,25)16-10-4-13(2)5-11-16)18(21)23(22-19)12-14-6-8-15(20)9-7-14/h4-11H,3,12,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLJTLHDRYYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.